N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-7-11(16-12(18)10-5-4-6-20-10)13(19)17-8(2)9(3)21-14(17)15-7/h10H,4-6H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXBITDPNOSNFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide typically involves a multi-step process. One common method starts with the synthesis of S-alkylated derivatives by reacting 6-substituted-2-thiouracils with appropriate substituted phenacyl halides . This is followed by intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine core. The final step involves the acylation of the 7-NH2 group to introduce the tetrahydrofuran-2-carboxamide moiety . Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents like sodium borohydride . For example, oxidation of the compound can lead to the formation of sulfonyl derivatives, while reduction can yield amino derivatives . These reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Scientific Research Applications
This compound has shown potential in several areas of scientific research. In medicinal chemistry, it has been investigated for its antibacterial and antitubercular activities . The unique structure of the thiazolo[3,2-a]pyrimidine core makes it a promising candidate for drug discovery, particularly as a purine antagonist .
Mechanism of Action
The mechanism of action of N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in biological pathways . The thiazolo[3,2-a]pyrimidine core may mimic the structure of purine bases, allowing it to interfere with nucleic acid synthesis or other critical cellular processes .
Comparison with Similar Compounds
Core Structure Variations
Analysis :
Substituent Effects
Analysis :
Physical and Chemical Properties
Biological Activity
N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological activity, synthesis routes, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound features a thiazolo[3,2-a]pyrimidine core linked to a tetrahydrofuran moiety through a carboxamide functional group. The synthesis typically involves multi-step reactions starting from readily available precursors through methods such as the Biginelli reaction, which has been widely used for synthesizing pyrimidine derivatives.
Antimicrobial Activity
Studies have demonstrated that derivatives of thiazolo[3,2-a]pyrimidine exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains. In one study, derivatives demonstrated better antibacterial activity than antifungal activity against Escherichia coli and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound 1 | 31.25 | E. coli |
| Compound 2 | 62.50 | S. aureus |
Anticancer Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives possess anticancer properties. A study evaluating several related compounds revealed selective cytotoxicity against human tumor cell lines such as HepG2 and NCI-H661. The mechanism of action is believed to involve the inhibition of topoisomerase II and interaction with DNA .
Structure-Activity Relationship (SAR)
The SAR studies have highlighted the importance of substituents on the thiazolo[3,2-a]pyrimidine ring for enhancing biological activity. For example:
- Substituents : The presence of methyl groups at specific positions (like 2 and 3) has been correlated with increased potency against microbial strains.
- Linker Variations : The tetrahydrofuran moiety's structure influences the compound's solubility and bioavailability.
Case Studies
- Antimicrobial Screening : In a comprehensive screening of synthesized thiazolo[3,2-a]pyrimidines, several compounds were tested against standard microbial strains using disk diffusion methods. Results indicated that certain modifications led to enhanced antibacterial efficacy compared to traditional antibiotics.
- Antitumor Evaluation : A series of thiazolo-pyrimidine analogs were tested in vitro against various cancer cell lines. Compounds exhibiting structural similarities to this compound showed IC50 values in the low micromolar range against HepG2 cells.
Q & A
What are the common synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives like N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide?
Answer:
A widely used method involves refluxing precursors (e.g., substituted pyrimidines or thiazoles) with aldehydes or ketones in acidic media. For example:
- Step 1: React 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid and a benzaldehyde derivative (e.g., 2,4,6-trimethoxybenzaldehyde) in a 1:1 mixture of glacial acetic acid and acetic anhydride.
- Step 2: Add sodium acetate as a catalyst and reflux for 8–10 hours.
- Step 3: Concentrate the mixture, filter the precipitate, and recrystallize from ethyl acetate/ethanol (3:2) to obtain high-purity crystals .
Key Parameters:
| Parameter | Optimal Condition |
|---|---|
| Solvent Ratio | Acetic acid : Acetic anhydride (1:1) |
| Reaction Time | 8–10 hours (reflux) |
| Recrystallization | Ethyl acetate/ethanol (3:2) |
Which structural characterization techniques are most effective for confirming the molecular geometry of thiazolo[3,2-a]pyrimidine derivatives?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry. Key steps include:
- Data Collection: Use MoKα radiation (λ = 0.71073 Å) at 296 K to capture reflection data.
- Structure Solution: Employ direct methods (e.g., SHELXS) for phase determination.
- Refinement: Iterative refinement using SHELXL with riding H-atom models (C–H = 0.93–0.98 Å, Uiso(H) = 1.2–1.5Ueq(C)) .
Example Crystal Data (Monoclinic P2₁/n):
| Parameter | Value |
|---|---|
| a, b, c (Å) | 7.5363, 18.178, 16.973 |
| β (°) | 94.465 |
| V (ų) | 2318.1 |
| Z | 4 |
| R Factor | 0.058 |
How do hydrogen bonding interactions influence the crystal packing and stability of thiazolo[3,2-a]pyrimidine derivatives?
Answer:
Hydrogen bonds (e.g., C–H···O) drive molecular assembly into supramolecular chains or layers. For example:
- Bifurcated Bonds: In the title compound, C–H···O bonds link molecules into chains along the c-axis, stabilizing the crystal lattice.
- Graph Set Analysis: Use Etter’s formalism to classify motifs (e.g., R₂²(8) rings) and predict packing behavior .
Observed Interactions:
| Donor–Acceptor | Distance (Å) | Angle (°) |
|---|---|---|
| C15–H15···O3 | 2.72 | 145 |
| C21–H21B···O5 | 2.86 | 129 |
What challenges arise in resolving chiral centers during X-ray structure determination, and how can they be addressed?
Answer:
Chiral centers (e.g., C5 in thiazolo[3,2-a]pyrimidines) may lead to ambiguous Flack parameters or twinning. Mitigation strategies:
- Refinement: Use SHELXL’s TWIN/BASF commands for twinned data.
- Validation: Cross-check with anomalous dispersion effects (if heavy atoms are present).
- Pucker Analysis: Calculate deviations from mean planes (e.g., C5 deviates by 0.224 Å in the title compound) to confirm chirality .
How can researchers optimize reaction conditions to improve yields of thiazolo[3,2-a]pyrimidine derivatives?
Answer:
Key optimizations include:
- Catalyst Screening: Sodium acetate enhances cyclocondensation efficiency.
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Temperature Control: Reflux (~120°C) balances reaction rate and side-product suppression.
Case Study:
| Condition | Yield Improvement |
|---|---|
| Sodium Acetate (1.5 g) | 78% → 85% |
| Ethyl Acetate Recrystallization | Purity > 95% |
What computational methods are recommended for predicting the pharmacological potential of thiazolo[3,2-a]pyrimidine derivatives?
Answer:
- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases).
- QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups at C7) with bioactivity.
- ADMET Prediction: Employ SwissADME to assess solubility, permeability, and metabolic stability .
Pharmacophore Features:
| Feature | Role |
|---|---|
| Thiazole Ring | Hydrogen bond acceptor |
| Tetrahydrofuran Moiety | Lipophilic anchor |
How should researchers resolve contradictions in reported crystallographic data (e.g., dihedral angles) for similar compounds?
Answer:
- Data Reanalysis: Reprocess raw diffraction data with updated software (e.g., SHELXL-2018).
- Comparative Analysis: Benchmark against high-resolution structures (e.g., CCDC entries).
- Error Estimation: Calculate standard uncertainties (s.u.) for bond angles/ distances .
Example Discrepancy:
| Compound | Dihedral Angle (°) | Source |
|---|---|---|
| Title Compound | 80.94 | |
| Analog (4-carboxy) | 75.2 |
What are best practices for refining X-ray data of flexible thiazolo[3,2-a]pyrimidine derivatives using SHELX?
Answer:
- Restraints: Apply DFIX/ISOR restraints to flexible groups (e.g., tetrahydrofuran rings).
- Disorder Modeling: Use PART instructions for split positions.
- Validation: Check Rint (<5%) and CC1/2 (>90%) for data quality .
Refinement Workflow:
SHELXD: Phase solution (DIRP instruction).
SHELXL: Refinement with riding H-atoms.
PLATON: Validation of hydrogen bonds and geometry.
How can researchers design experiments to assess the bioactivity of thiazolo[3,2-a]pyrimidine derivatives?
Answer:
- Step 1: Validate compound purity via HPLC (≥95%) and SC-XRD.
- Step 2: Screen against target enzymes (e.g., cyclooxygenase-2) using fluorescence-based assays.
- Step 3: Perform dose-response studies (IC50) and compare with reference inhibitors (e.g., Celecoxib) .
Assay Parameters:
| Parameter | Value |
|---|---|
| Enzyme Concentration | 10 nM |
| Incubation Time | 30 min (37°C) |
| Detection | Fluorescence (λex 340 nm) |
What role do substituents (e.g., methyl groups) play in modulating the biological activity of thiazolo[3,2-a]pyrimidines?
Answer:
- Electron Effects: Methyl groups at C2/C3 enhance electron density on the thiazole ring, improving binding to hydrophobic pockets.
- Steric Hindrance: Bulky substituents (e.g., phenyl at C5) may reduce off-target interactions.
- Case Study: Derivatives with 2,3,7-trimethyl groups show 3-fold higher COX-2 inhibition than unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
